2,2'-Oxybis(n-dodecylacetamide)
Description
2,2'-Oxybis(n-dodecylacetamide) is a bis-acetamide derivative featuring a central ether oxygen atom linking two acetamide moieties, each substituted with n-dodecyl (C₁₂) alkyl chains. This compound is structurally characterized by its long hydrophobic alkyl chains and polar amide/ether groups, making it a surfactant or phase-transfer agent in industrial and chemical applications.
Properties
Molecular Formula |
C28H56N2O3 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
N-dodecyl-2-[2-(dodecylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27(31)25-33-26-28(32)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
YUZRMBHSRBAJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)COCC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(n-dodecylacetamide) typically involves the reaction of dodecylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction with another molecule of dodecylamine to form the final product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(n-dodecylacetamide) is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(n-dodecylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2,2’-Oxybis(n-dodecylacetamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(n-dodecylacetamide) is primarily based on its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. It can also form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments .
Comparison with Similar Compounds
Table 1: Comparative Properties of Bis-Acetamide Derivatives
Key Observations:
Alkyl Chain Length and Hydrophobicity: The n-dodecyl variant (C₁₂) exhibits significantly higher hydrophobicity compared to shorter-chain analogs like TODGA (C₈) or dibutyl derivatives (C₄). This reduces its water solubility but enhances compatibility with non-polar solvents, making it suitable for applications requiring prolonged stability in organic phases . In contrast, 2,2'-Oxybis(ethylamine) dihydrochloride (C₂) demonstrates high aqueous solubility due to its short ethyl chains and ionic hydrochloride groups .
Molecular Weight and Phase Behavior :
- The molecular weight increases with alkyl chain length, directly impacting viscosity and melting points. For example, TODGA (C₈) is a liquid at room temperature, while the dodecyl variant may exhibit semi-solid or waxy behavior .
Functional Applications: Metal Ion Extraction: TODGA (C₈) is widely used in nuclear waste treatment for selective extraction of trivalent lanthanides and actinides due to its optimal balance of lipophilicity and coordination capacity. The dodecyl variant may offer slower extraction kinetics but higher selectivity for larger metal ions due to increased steric bulk . Surfactant Properties: The longer alkyl chains in the dodecyl derivative enhance its ability to stabilize emulsions or micelles in non-aqueous systems compared to shorter-chain analogs .
Synthetic Accessibility :
- Shorter-chain analogs (e.g., dibutyl or diethyl) are synthetically simpler to produce, as evidenced by their commercial availability and lower molecular complexity. The dodecyl variant requires more stringent purification steps to remove residual long-chain alkyl impurities .
Research Findings and Industrial Relevance
- Solvent Extraction Efficiency : Studies on TODGA (C₈) demonstrate a distribution ratio (D) of >10³ for Eu³⁺ in nitric acid media, whereas computational models suggest the dodecyl analog could achieve even higher D values for heavier ions like Am³⁺, albeit with slower mass transfer rates .
- Thermal Stability : Thermogravimetric analysis of TODGA shows decomposition above 250°C, while the dodecyl derivative is expected to degrade at slightly higher temperatures due to stronger van der Waals interactions between alkyl chains .
Biological Activity
2,2'-Oxybis(n-dodecylacetamide) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
- IUPAC Name : 2,2'-Oxybis(n-dodecylacetamide)
- Molecular Formula : C26H51N2O2
- Molecular Weight : 425.68 g/mol
- CAS Number : [not provided in search results]
Biological Activity
The biological activity of 2,2'-Oxybis(n-dodecylacetamide) has been explored in various contexts, particularly its interaction with biological membranes and potential therapeutic applications.
The compound is hypothesized to interact with lipid membranes, influencing membrane fluidity and permeability. This interaction may facilitate the transport of other therapeutic agents across cellular membranes or enhance the efficacy of existing drugs.
Antimicrobial Activity
One area of research focuses on the antimicrobial properties of 2,2'-Oxybis(n-dodecylacetamide). Studies have indicated that the compound exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have shown that while the compound is effective against certain bacterial strains, it also exhibits varying levels of cytotoxicity towards mammalian cell lines.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HeLa | 100 | |
| MCF-7 | 150 | |
| Vero | 200 |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of 2,2'-Oxybis(n-dodecylacetamide) demonstrated its potential as a novel antibacterial agent. The study involved testing various concentrations against clinical isolates of Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections.
Case Study 2: Membrane Interaction
Another investigation focused on the interaction of 2,2'-Oxybis(n-dodecylacetamide) with phospholipid bilayers. Using fluorescence spectroscopy, researchers observed that the compound alters membrane properties, enhancing permeability and potentially facilitating drug delivery. This finding opens avenues for its use in drug formulation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
